Butacetin

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(14)13-10-5-7-11(8-6-10)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNZYVAMNRDUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175324 | |

| Record name | Butacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-73-1 | |

| Record name | Butacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butacetin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTACETIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2487QE5LU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-tert-Butoxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4'-tert-Butoxyacetanilide, also known as N-(4-tert-butoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes a summary of its physical and chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a collection of its spectral data. Currently, there is a notable lack of published data on the specific biological activities and signaling pathways of this compound.

Chemical and Physical Properties

4'-tert-Butoxyacetanilide is an aromatic organic compound. It is an acetamide (B32628) derivative with a tert-butoxy (B1229062) substituent on the phenyl ring. The presence of the bulky tert-butyl group is expected to influence its solubility, lipophilicity, and metabolic stability compared to its linear isomer, 4'-butoxyacetanilide.

Table 1: Physical and Chemical Properties of 4'-tert-Butoxyacetanilide

| Property | Value | Source |

| IUPAC Name | N-(4-tert-butoxyphenyl)acetamide | PubChem |

| Synonyms | 4'-tert-Butoxyacetanilide, p-(tert-Butoxy)acetanilide | PubChem |

| CAS Number | 2109-73-1 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |

| Molecular Weight | 207.27 g/mol | PubChem |

| Appearance | White crystalline powder (predicted) | - |

| Melting Point | 100-114 °C (for the related compound 4-butoxyacetanilide) | Sigma-Aldrich[2] |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | BenchChem[3] |

Synthesis

Hypothetical Experimental Protocol: Synthesis of 4'-tert-Butoxyacetanilide

This protocol is a proposed method based on established chemical reactions for similar compounds.

Reaction Scheme:

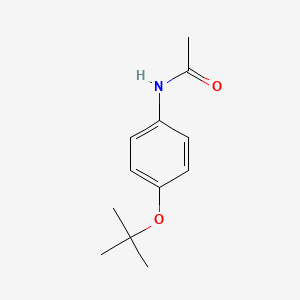

Figure 1: Proposed synthesis of 4'-tert-Butoxyacetanilide.

Materials:

-

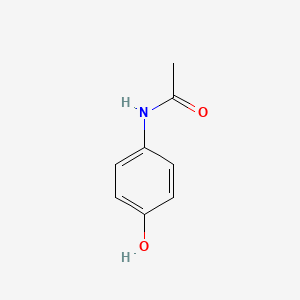

4-Hydroxyacetanilide (Paracetamol)

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetanilide (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: To the stirred solution, add an excess of tert-butanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing the organic layer with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield pure 4'-tert-butoxyacetanilide.

Spectroscopic Data

The structural confirmation of 4'-tert-butoxyacetanilide relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for 4'-tert-Butoxyacetanilide

| Technique | Data | Source |

| ¹H NMR | Predicted spectrum available. | - |

| ¹³C NMR | Predicted spectrum available. | - |

| IR Spectroscopy | IR spectrum available. | ChemicalBook[5] |

| Mass Spectrometry | Predicted spectrum available. | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the tert-butyl protons, and signals in the aromatic region corresponding to the protons on the phenyl ring. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the amide, the quaternary and methyl carbons of the tert-butyl group, the acetyl methyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4'-tert-butoxyacetanilide would exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, C-O stretching of the ether, and C-H bonds of the aromatic ring and alkyl groups. An available IR spectrum confirms these features.[5]

Biological Activity

There is a significant lack of published research on the specific biological activities of 4'-tert-butoxyacetanilide. However, the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[6] A study on a related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), which is a potent TRPV1 antagonist, suggests that molecules with the N-(4-tert-butylphenyl)acetamide scaffold may have interesting biological properties.[7]

Proposed Experimental Workflow for Biological Evaluation

Given the absence of data, a logical first step would be to screen 4'-tert-butoxyacetanilide for various biological activities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]

- 5. jcbsc.org [jcbsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Butacetin: A Technical Whitepaper on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butacetin, also known as 4'-tert-butoxyacetanilide, is an organic compound with recognized analgesic and antidepressant properties.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound. It details the prevalent commercial synthesis route, presents key physicochemical data in a structured format, and includes detailed experimental protocols. Visual diagrams created using the DOT language illustrate the synthesis pathway, experimental workflow, and a conceptual model of its pharmacological action to facilitate a comprehensive understanding for research and development purposes.

Discovery and Historical Context

This compound, chemically N-[4-(1,1-Dimethylethoxy)phenyl]acetamide, was first described in scientific literature in 1954 by Bowden and Green in the Journal of the Chemical Society.[2] It was developed as an analgesic (pain-killing) agent and has also been noted for its antidepressant effects. The compound was trademarked as "Tromal" by Burroughs Wellcome.[3] While its use has been largely superseded by other agents, its study remains relevant for understanding the structure-activity relationships of anilide analgesics.

Physicochemical Properties

This compound is a member of the acetamide (B32628) and anilide families of organic compounds.[3] Its core chemical and physical properties are summarized below. A notable discrepancy exists in the reported melting point, which may be attributable to different polymorphic forms or purity levels in the measured samples.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | PubChem[3] |

| CAS Number | 2109-73-1 | GSRS[4] |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[3] |

| Molecular Weight | 207.27 g/mol | PubChem[3] |

| Appearance | Plates or off-white to yellow crystalline powder | J. Chem. Soc., 1954 |

| Melting Point | 130 °C | J. Chem. Soc., 1954 |

| 100-114 °C (lit.) | ChemicalBook[1] | |

| Synonyms | 4'-tert-butoxyacetanilide, Tromal, BW 63-90, NSC-106564 | PubChem[3] |

Synthesis of this compound

The most commonly cited commercial synthesis of this compound begins with p-fluoronitrobenzene.[5][6] The synthesis proceeds in three main stages: nucleophilic aromatic substitution, reduction of the nitro group, and finally, N-acetylation.

Synthesis Pathway Overview

The overall transformation involves converting p-fluoronitrobenzene into the final this compound product through a multi-step chemical sequence.

Caption: Chemical synthesis pathway of this compound from p-fluoronitrobenzene.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-tert-Butoxynitrobenzene (Nucleophilic Aromatic Substitution)

-

Objective: To substitute the fluorine atom of p-fluoronitrobenzene with a tert-butoxy (B1229062) group.

-

Reagents: p-Fluoronitrobenzene, potassium tert-butoxide, and a suitable aprotic polar solvent (e.g., Dimethylformamide - DMF).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium tert-butoxide in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

-

Slowly add p-fluoronitrobenzene to the solution. The reaction is exothermic.

-

Heat the reaction mixture gently (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the crude 4-tert-butoxynitrobenzene, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 4-tert-Butoxyaniline (Nitro Group Reduction)

-

Objective: To reduce the nitro group of 4-tert-butoxynitrobenzene to an amine.

-

Reagents: 4-tert-Butoxynitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), and Sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Suspend 4-tert-butoxynitrobenzene in ethanol (B145695) in a round-bottom flask.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl portion-wise while stirring. The reaction is highly exothermic and may require an ice bath to maintain control.[7]

-

After the addition is complete, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it by slowly adding a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Extract the product, 4-tert-butoxyaniline, into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.

-

Step 3: Synthesis of this compound (N-Acetylation)

-

Objective: To acetylate the amino group of 4-tert-butoxyaniline to form the final amide product.

-

Reagents: 4-tert-Butoxyaniline, Acetic anhydride (B1165640), and a base catalyst (e.g., pyridine (B92270) or sodium acetate) in a suitable solvent (e.g., acetic acid or dichloromethane).

-

Procedure:

-

Dissolve 4-tert-butoxyaniline in the chosen solvent in a flask.

-

Add acetic anhydride (and the catalyst, if used) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.

-

Monitor the reaction for the disappearance of the starting amine by TLC.

-

Once complete, pour the reaction mixture into cold water to precipitate the crude this compound.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization, reportedly from 66% aqueous alcohol, to obtain pure crystalline plates.

-

Experimental Workflow

The overall process from starting materials to the final, purified product follows a standard synthetic chemistry workflow.

Caption: General experimental workflow for the synthesis and purification of this compound.

Pharmacological Profile

This compound is classified as a non-narcotic analgesic and an antidepressant. While detailed modern pharmacological studies are scarce, its mechanism can be inferred from its chemical structure, which is related to other well-known anilide analgesics like phenacetin (B1679774) and paracetamol (acetaminophen).

-

Analgesic Action: The analgesic effect of anilides is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8]

-

Antidepressant Action: The mechanism behind its antidepressant activity is less clear. However, many drugs with antidepressant properties are known to modulate neurotransmitter systems (e.g., serotonin, norepinephrine).[9] Furthermore, a complex relationship exists where some antidepressants exhibit analgesic properties, suggesting an overlap in central pain and mood regulation pathways.[9][10]

Conceptual Signaling Pathway

The following diagram illustrates a high-level conceptual model of this compound's dual pharmacological effects.

Caption: Conceptual diagram of this compound's dual pharmacological actions.

Conclusion

This compound is a historically significant compound that exemplifies the anilide class of analgesics. Its synthesis from p-fluoronitrobenzene is a robust and well-documented process involving fundamental organic reactions. While its clinical use has diminished, the study of its synthesis and dual analgesic/antidepressant activities continues to offer valuable insights for medicinal chemists and pharmacologists engaged in the development of novel therapeutics for pain and mood disorders. Further research into its precise molecular targets could elucidate the mechanisms linking central pain and depression pathways.

References

- 1. 4-BUTOXYACETANILIDE | 2109-73-1 [chemicalbook.com]

- 2. Syntheses in the piperidine series. Part II. The preparation of piperidyl ethers and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C12H17NO2 | CID 16426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound is an analgesic (pain-killing) agent that is synthesized commer.. [askfilo.com]

- 6. 21-71 this compound is an analgesic (pain-killing) agent that is synthesized .. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 9. Antidepressants as analgesics: an overview of central and peripheral mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of Butacetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. Butacetin is a compound with limited publicly available pharmacological data. Bucetin, a distinct but similarly named compound, has been withdrawn from the market due to safety concerns.

Introduction

This compound is a compound that has been identified with both analgesic and antidepressant properties. However, a critical point of clarification is the existence of two distinct chemical entities referred to by similar names:

-

This compound (IUPAC Name: N-[4-(1,1-Dimethylethoxy)phenyl]acetamide; CAS Registry Number: 2109-73-1). This compound is the primary subject of this guide and is categorized as an analgesic and antidepressant.[1][2]

-

Bucetin (IUPAC Name: N-(4-Ethoxyphenyl)-3-hydroxybutanamide; CAS Registry Number: 1083-57-4). This compound is an analgesic and antipyretic that was withdrawn from the market in 1986 due to renal toxicity and carcinogenic potential.[3][4]

This guide will focus on the pharmacological profile of this compound (CAS 2109-73-1), while also providing pertinent toxicological information on the withdrawn compound, Bucetin, for comprehensive understanding and to avoid confusion.

Chemical and Physical Properties

A clear distinction in the chemical properties of this compound and Bucetin is essential for research and identification purposes.

| Property | This compound | Bucetin |

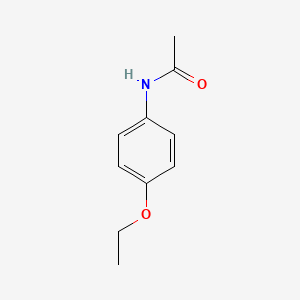

| IUPAC Name | N-[4-(1,1-Dimethylethoxy)phenyl]acetamide | N-(4-Ethoxyphenyl)-3-hydroxybutanamide |

| CAS Registry Number | 2109-73-1 | 1083-57-4 |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₇NO₃ |

| Molecular Weight | 207.27 g/mol | 223.27 g/mol |

| Synonyms | 4'-tert-Butoxyacetanilide, Tromal | 3-Hydroxy-p-butyrophenetidide |

| Physical Description | Plates from 66% aqueous alcohol | - |

| Melting Point | 130°C | - |

Pharmacological Profile of this compound (CAS 2109-73-1)

Detailed pharmacological data for this compound is sparse in publicly accessible literature. The following sections outline the expected pharmacological activities based on its classification and the general mechanisms of related compounds.

Mechanism of Action

Analgesic Activity: As an acetanilide (B955) derivative, the analgesic properties of this compound are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception.[5] By reducing prostaglandin (B15479496) production, this compound may alleviate pain.

Antidepressant Activity: The mechanism behind the reported antidepressant effects of this compound is not well-elucidated. However, many antidepressant drugs act by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft.[5] This is often achieved through the inhibition of their reuptake into the presynaptic neuron.[5] It is plausible that this compound interacts with components of the monoaminergic system.

Hypothesized Signaling Pathway for Antidepressant Action

Caption: Hypothesized mechanism of this compound's antidepressant action via monoamine transporter inhibition.

Pharmacokinetics (ADME)

Specific pharmacokinetic parameters for this compound (Absorption, Distribution, Metabolism, and Excretion) have not been detailed in the available literature. Generally, acetanilide derivatives are well-absorbed orally and undergo hepatic metabolism.

Pharmacodynamics

Quantitative pharmacodynamic data, such as receptor binding affinities or enzyme inhibition constants (IC₅₀), for this compound are not currently available.

Toxicological Profile of Bucetin (CAS 1083-57-4)

Bucetin was withdrawn from the market due to significant safety concerns, primarily renal toxicity and a risk of carcinogenesis.[3][4]

Acute Toxicity

| Species | Route of Exposure | LD₅₀ |

| Rat | Oral | 7 g/kg |

| Mouse | Oral | 2800 mg/kg |

| Mouse | Intraperitoneal | 790 mg/kg |

Carcinogenicity

Studies in mice demonstrated the carcinogenic potential of Bucetin.[4] This risk is shared with phenacetin, a structurally similar compound.[3]

Renal Toxicity

The primary reason for the withdrawal of Bucetin was its association with renal toxicity, specifically analgesic nephropathy.[3][6] This condition is characterized by renal papillary necrosis and chronic interstitial nephritis.[6] The mechanism is believed to involve the metabolic conversion of Bucetin to 4-ethoxyaniline, which can lead to oxidative damage in the kidneys.[7]

Proposed Pathway of Bucetin-Induced Renal Toxicity

Caption: Postulated metabolic pathway leading to the renal toxicity of Bucetin.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard protocols used to assess the analgesic and antidepressant activities of novel compounds.

Assessment of Analgesic Activity

5.1.1. Hot Plate Test

This method is used to evaluate central analgesic activity.

-

Apparatus: A heated plate with a controlled temperature (typically 55 ± 0.5 °C).

-

Procedure:

-

Animals (e.g., mice or rats) are individually placed on the hot plate.

-

The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

The test compound or vehicle is administered, and the latency is measured at predetermined time intervals.

-

-

Endpoint: An increase in the reaction time compared to the control group indicates an analgesic effect.

5.1.2. Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.

-

Procedure:

-

Animals (typically mice) are administered the test compound or vehicle.

-

After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

-

The number of writhes is counted for a specific duration (e.g., 20 minutes).

-

-

Endpoint: A significant reduction in the number of writhes in the treated group compared to the control group suggests analgesic activity.

Workflow for Analgesic Activity Screening

Caption: General experimental workflow for screening analgesic compounds.

Assessment of Antidepressant Activity

5.2.1. Forced Swim Test (FST)

This is a widely used model to screen for antidepressant efficacy.

-

Apparatus: A transparent cylinder filled with water.

-

Procedure:

-

Animals (rats or mice) are placed in the cylinder of water from which they cannot escape.

-

The session is typically recorded, and the duration of immobility is measured.

-

The test compound or vehicle is administered prior to the test.

-

-

Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]

5.2.2. Tail Suspension Test (TST)

This model also assesses antidepressant-like activity by measuring immobility.

-

Procedure:

-

Mice are suspended by their tails with adhesive tape, so they cannot escape.

-

The duration of immobility is recorded over a set period.

-

The test compound or vehicle is administered before the test.

-

-

Endpoint: A reduction in the time spent immobile suggests antidepressant potential.[8]

Conclusion

This compound (N-[4-(1,1-Dimethylethoxy)phenyl]acetamide) is a compound with reported analgesic and antidepressant activities. However, there is a significant lack of detailed, publicly available pharmacological and toxicological data to fully characterize its profile. It is crucial to distinguish it from the withdrawn drug Bucetin, which has known renal and carcinogenic toxicities. Future research on this compound should focus on elucidating its mechanism of action, defining its pharmacokinetic and pharmacodynamic properties, and establishing a comprehensive safety profile. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Bucetin | C12H17NO3 | CID 14130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Screening of antidepressant | PPTX [slideshare.net]

- 4. Bucetin - Wikipedia [en.wikipedia.org]

- 5. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analgesic nephropathy - Wikipedia [en.wikipedia.org]

- 7. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of Anti-depressants - BioPharma Notes [biopharmanotes.com]

An In-depth Technical Guide to Butacetin (CAS: 2109-73-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Butacetin is a compound for which there is limited publicly available research data. This guide compiles the available information and provides theoretical and generalized experimental protocols based on the chemical class and reported therapeutic categories. The experimental protocols are for informational purposes and should be adapted and validated by researchers.

Introduction

This compound, with the CAS registry number 2109-73-1, is an organic compound classified as an analgesic and antidepressant.[1] Its chemical name is N-[4-(1,1-dimethylethoxy)phenyl]acetamide, and it is also known by synonyms such as 4'-tert-butoxyacetanilide. Structurally, it belongs to the acetanilide (B955) class of compounds, which includes other well-known analgesics like acetaminophen (B1664979) and phenacetin (B1679774). This guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, proposed mechanism of action, and standardized experimental protocols for the evaluation of its biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2109-73-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| IUPAC Name | N-[4-(1,1-dimethylethoxy)phenyl]acetamide | [2] |

| Synonyms | 4'-tert-butoxyacetanilide, Tromal, BW 63-90 | [1][2] |

| Appearance | Plates (from 66% aqueous alcohol) | [1] |

| Melting Point | 130 °C | [1] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(C)(C)C | |

| InChIKey | QTNZYVAMNRDUAD-UHFFFAOYSA-N |

Synthesis of this compound

A plausible synthetic route for this compound starts from p-fluoronitrobenzene.[3] The synthesis involves a three-step process: nucleophilic aromatic substitution, reduction of the nitro group, and N-acetylation.

Experimental Protocol: A Representative Synthesis

Disclaimer: The following is a representative protocol based on the described synthetic route and general organic chemistry principles. It has not been experimentally validated for this compound specifically and should be optimized.

Step 1: Synthesis of 1-(tert-butoxy)-4-nitrobenzene (B1278447)

-

To a solution of potassium tert-butoxide (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF), add p-fluoronitrobenzene (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(tert-butoxy)-4-nitrobenzene.

Step 2: Synthesis of 4-(tert-butoxy)aniline

-

To a solution of 1-(tert-butoxy)-4-nitrobenzene (1.0 equivalent) in ethanol (B145695), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 equivalents).

-

Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into ice-water and basify with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(tert-butoxy)aniline.

Step 3: Synthesis of this compound (N-[4-(1,1-dimethylethoxy)phenyl]acetamide)

-

Dissolve 4-(tert-butoxy)aniline (1.0 equivalent) in dichloromethane (B109758) (DCM).

-

Add pyridine (B92270) (1.2 equivalents) to the solution and cool to 0 °C.

-

Slowly add acetic anhydride (B1165640) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from 66% aqueous ethanol to obtain pure this compound.[1]

Synthesis Workflow Diagram

Putative Pharmacological Action

Proposed Mechanism of Action

Direct experimental evidence for the mechanism of action of this compound is not available in the public domain. However, based on its structural similarity to phenacetin and other acetanilide analgesics, it is hypothesized that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes.[4] By inhibiting COX-1 and COX-2, this compound would block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] This reduction in prostaglandin (B15479496) synthesis in the central nervous system is believed to be the primary mechanism for its analgesic effects.[4]

The antidepressant activity of this compound is less understood. Some analgesics have shown antidepressant properties, and the mechanism may involve complex interactions with neurotransmitter systems, but specific pathways for this compound have not been elucidated.

Prostaglandin Synthesis Signaling Pathway

Biological Evaluation: Experimental Protocols

The following are generalized protocols for assessing the analgesic and antidepressant activities of a compound like this compound.

Analgesic Activity: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a substance.

Protocol:

-

Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week.

-

Apparatus: A hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure: a. Divide the animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., morphine, 5 mg/kg, i.p.), and test groups (this compound at various doses, e.g., 10, 20, 50 mg/kg, i.p. or p.o.). b. Measure the baseline latency by placing each mouse on the hot plate and recording the time (in seconds) until it shows a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage. c. Administer the vehicle, positive control, or test compound. d. At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place the mouse back on the hot plate and record the reaction latency.

-

Data Analysis: The increase in reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect.

Experimental Workflow:

Antidepressant Activity: Forced Swim Test

The forced swim test is a widely used behavioral test to screen for antidepressant activity.

Protocol:

-

Animals: Use male C57BL/6 mice (20-25 g).

-

Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: a. Divide the animals into groups (n=8-10): Vehicle control, positive control (e.g., imipramine, 15 mg/kg, i.p.), and test groups (this compound at various doses). b. Administer the compounds 60 minutes before the test. c. Gently place each mouse individually into the cylinder for a 6-minute session. d. Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Data Analysis: A significant decrease in the duration of immobility in the test groups compared to the vehicle control group suggests an antidepressant-like effect.

Experimental Workflow:

Quantitative Biological Data

There is a significant lack of publicly available quantitative data regarding the biological activity of this compound. Key parameters such as IC₅₀ values for COX inhibition or ED₅₀ values from in vivo analgesic or antidepressant studies have not been reported in the scientific literature.

| Assay | Parameter | Value | Reference |

| COX-1 Inhibition | IC₅₀ | No data available | - |

| COX-2 Inhibition | IC₅₀ | No data available | - |

| Hot Plate Test | ED₅₀ | No data available | - |

| Forced Swim Test | ED₅₀ | No data available | - |

| Receptor Binding Assays | Kᵢ / IC₅₀ | No data available | - |

Toxicology and Safety Information

The toxicological properties of this compound have not been extensively investigated. The available information is primarily from safety data sheets for structurally related compounds.

| Hazard Information | Precautionary Measures | Reference |

| May cause an allergic skin reaction. | Wear protective gloves/protective clothing/eye protection/face protection. If on skin: Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention. | [5] |

| Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [3] |

| Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [3] |

| Irritating to eyes and respiratory system. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If in eyes: Rinse cautiously with water for several minutes. | [1] |

Conclusion

This compound is an acetanilide derivative with reported analgesic and antidepressant properties. While its basic chemical and physical characteristics are known, there is a significant lack of detailed scientific data regarding its synthesis, pharmacological activity, mechanism of action, and toxicology. The proposed mechanism as a COX inhibitor is based on its structural similarity to other analgesics. The experimental protocols provided in this guide are generalized and would require specific adaptation and validation for the evaluation of this compound. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound and to validate its potential therapeutic uses.

References

- 1. 4-BUTOXYACETANILIDE|23563-26-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid - Google Patents [patents.google.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Historical Use of Butacetin as an Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the historical use of Butacetin, a synthetic, non-opioid analgesic and antipyretic agent. This compound, chemically similar to Phenacetin (B1679774), saw limited clinical use before its withdrawal due to significant safety concerns, primarily renal toxicity and a potential risk of carcinogenesis. This document synthesizes the available historical data, including its presumed mechanism of action, metabolic pathways, and toxicological profile. Given the scarcity of direct research on this compound, this guide draws necessary parallels with the more extensively studied compound, Phenacetin, to provide a comprehensive understanding of its pharmacological properties. The information is intended for researchers, scientists, and drug development professionals interested in the history of analgesic compounds and the lessons learned from their clinical application.

Introduction

This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an aniline (B41778) derivative that was historically investigated for its pain-relieving and fever-reducing properties.[1] It was introduced as an alternative to Phenacetin, with the hypothesis that its chemical modification would result in an improved safety profile. However, this proved not to be the case, and this compound was withdrawn from the market in Germany in 1986 due to its association with renal toxicity.[1] Understanding the history of this compound offers valuable insights into the structure-activity relationships of aniline analgesics and the critical importance of metabolic profiling in drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₃ | [2] |

| Molecular Weight | 223.27 g/mol | [2] |

| IUPAC Name | N-(4-ethoxyphenyl)-3-hydroxybutanamide | [2] |

| Synonyms | p-Butyrophenetidide, 3-hydroxy- | [2] |

Presumed Mechanism of Analgesic Action

Direct studies on the specific signaling pathways of this compound are not available in the public domain due to its early withdrawal from the market. However, its mechanism of action is presumed to be analogous to that of Phenacetin, which involves its metabolic conversion to the active analgesic compound, paracetamol (acetaminophen).[3][4]

The primary analgesic and antipyretic effects of this class of compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[3] Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[3] Phenacetin's analgesic effects are also thought to be due to its actions on the sensory tracts of the spinal cord.[4]

It is also important to note that some studies suggest that the analgesic effect of Phenacetin, and by extension this compound, may have both an anti-inflammatory and a non-anti-inflammatory component.[5]

Below is a diagram illustrating the proposed metabolic pathway of this compound leading to its active analgesic metabolite and the subsequent signaling cascade.

Quantitative Data on Analgesic Efficacy (Inferred from Phenacetin Data)

Direct quantitative data on the analgesic efficacy of this compound from dedicated clinical trials is not publicly available. However, a comparative study in rodents provides insight into the analgesic and anti-inflammatory profile of Phenacetin, which can be used to infer the potential properties of this compound.

Table 1: Comparative Analgesic and Anti-inflammatory Activity of Phenacetin, Aspirin (B1665792), and Acetaminophen (B1664979) in Rodents

| Test | Phenacetin (Oral ED₅₀ mg/kg) | Aspirin (Oral ED₅₀ mg/kg) | Acetaminophen (Oral ED₅₀ mg/kg) |

| Trypsin Hyperalgesia Assay | 114 +/- 36.2 | Inactive | Inactive |

| Kaolin (B608303) Hyperalgesia Assay | 107 +/- 11.5 | Inactive | Inactive |

| Acetic Acid Writhing Assay | Active | Active | Active |

| Carrageenan Hyperalgesic Assay | Active | Active | Active |

| Data adapted from a study comparing mild analgesics.[5] |

These findings suggest that Phenacetin possesses analgesic properties that are independent of anti-inflammatory effects, as demonstrated by its activity in the trypsin and kaolin hyperalgesia assays, where aspirin and acetaminophen were inactive.[5]

Experimental Protocols (Inferred from Phenacetin and Analogue Studies)

Detailed experimental protocols for this compound are not available. The following are descriptions of standard preclinical assays that were likely used to evaluate the analgesic properties of this compound, based on protocols used for Phenacetin and other non-opioid analgesics.

Acetic Acid-Induced Writhing Test

This is a common screening method for peripheral analgesic activity.

-

Objective: To assess the ability of a compound to reduce visceral pain.

-

Methodology:

-

Rodents (typically mice) are administered the test compound (e.g., this compound) or a vehicle control via oral or intraperitoneal injection.

-

After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic "writhing" response (abdominal constriction and stretching of the hind limbs).[6]

-

The number of writhes is counted for a defined period.

-

A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[6]

-

Hot Plate Test

This method is used to evaluate central analgesic activity.

-

Objective: To measure the response latency to a thermal stimulus.

-

Methodology:

-

The test compound or vehicle is administered to the animals (e.g., mice or rats).

-

At a predetermined time, the animal is placed on a heated surface (hot plate) maintained at a constant temperature.

-

The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[7]

-

An increase in the response latency in the treated group compared to the control group indicates central analgesic activity.[7]

-

The following diagram illustrates a typical workflow for preclinical analgesic screening.

Pharmacokinetics and Metabolism

While specific pharmacokinetic parameters for this compound are not well-documented, its metabolism is understood to be a critical determinant of both its efficacy and toxicity, mirroring that of Phenacetin.

-

Absorption: Likely well-absorbed after oral administration.

-

Metabolism: The primary metabolic pathway is believed to be hepatic dealkylation and hydrolysis to form paracetamol, the active analgesic metabolite.[3][4] A minor but clinically significant pathway involves the formation of p-phenetidine (4-ethoxyaniline).[2]

-

Excretion: Metabolites are likely excreted renally.

Toxicology

The withdrawal of this compound from the market was a direct result of its significant toxicological concerns.

-

Renal Toxicity: Chronic use was associated with analgesic nephropathy, characterized by renal papillary necrosis.[1] This is attributed to the metabolite p-phenetidine.[2]

-

Carcinogenicity: Similar to Phenacetin, there was a risk of carcinogenesis associated with long-term use.[1]

Conclusion

This compound represents a historical case study in analgesic drug development that underscores the paramount importance of thorough toxicological and metabolic evaluation. While it showed promise as a pain reliever, likely through its conversion to paracetamol, its toxic metabolic byproducts led to its rapid withdrawal from clinical use. For modern drug development, the story of this compound serves as a crucial reminder that a comprehensive understanding of a compound's metabolic fate is as important as its primary pharmacological activity. Future research into novel non-opioid analgesics must prioritize the identification and mitigation of potential toxic metabolites to ensure patient safety.

References

- 1. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]

- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 4. Phenacetin - Wikipedia [en.wikipedia.org]

- 5. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]

Butacetin: A Technical Guide to its Metabolism and Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on Butacetin's metabolism and toxicology is publicly available. This guide synthesizes information from structurally related compounds, particularly other N-substituted acetanilides, to infer potential metabolic pathways and outlines standard toxicological testing protocols applicable to this compound.

Introduction

This compound, chemically known as N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide, is an organic compound with analgesic properties.[1] Its structural similarity to other acetanilide (B955) analgesics, such as phenacetin (B1679774) and paracetamol (acetaminophen), suggests that it may share similar metabolic fates and toxicological considerations. Understanding the metabolism and potential toxicity of this compound is crucial for its development and safe use as a therapeutic agent.

This technical guide provides an in-depth overview of the predicted metabolic pathways of this compound, based on the known metabolism of related compounds. It also details standard experimental protocols for the comprehensive toxicological evaluation of such a compound.

Predicted Metabolism of this compound

The metabolism of xenobiotics, including drugs like this compound, generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion.[2][3][4] Based on the metabolism of structurally similar acetanilides, the following pathways are predicted for this compound.[5][6][7]

Phase I Metabolism

Phase I reactions are expected to introduce or expose functional groups on the this compound molecule. The primary reactions are predicted to be oxidation and dealkylation, primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

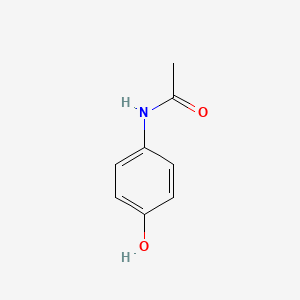

O-Dealkylation: The tert-butoxy (B1229062) group is a potential site for O-dealkylation, which would lead to the formation of 4'-hydroxyacetanilide (paracetamol) and tert-butanol. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.

-

Aromatic Hydroxylation: The aromatic ring of this compound may undergo hydroxylation at positions ortho to the acetamido or tert-butoxy groups.

-

N-Deacetylation: The acetamido group can be hydrolyzed, leading to the formation of 4-(tert-butoxy)aniline.[6]

Phase II Metabolism

The metabolites formed during Phase I, as well as the parent this compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions.

-

Glucuronidation: Hydroxylated metabolites are likely to be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[2][3]

-

Sulfation: Phenolic metabolites can also be conjugated with sulfate (B86663) by sulfotransferases (SULTs).[8] The sulfate ester of 4'-hydroxyacetanilide has been identified as a major metabolite of N-isopropylacetanilide.[7]

Potential for Reactive Metabolite Formation

A critical aspect of the metabolism of acetanilides is the potential for the formation of reactive metabolites that can lead to toxicity.[9][10][11] For this compound, a potential pathway of concern is the formation of a quinone imine species, similar to the reactive metabolite of paracetamol (N-acetyl-p-benzoquinone imine, NAPQI). This could occur following O-dealkylation to paracetamol and subsequent oxidation. Such reactive metabolites can deplete cellular glutathione (B108866) and covalently bind to cellular macromolecules, leading to cytotoxicity.

Visualizing Predicted Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways of this compound.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Toxicological Studies

A comprehensive toxicological evaluation is essential to characterize the safety profile of this compound. The following studies are recommended, based on international guidelines.[12][13][14]

Data Presentation: Summary of Recommended Toxicological Studies

| Study Type | Species | Route of Administration | Duration | Key Endpoints |

| Acute Toxicity | Rodent (e.g., Rat, Mouse) | Oral (gavage) | Single dose, 14-day observation | Mortality, clinical signs, body weight, gross pathology. LD50 determination.[12] |

| Sub-acute Toxicity | Rodent (e.g., Rat) | Oral (dietary or gavage) | 28 days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology. |

| Sub-chronic Toxicity | Rodent (e.g., Rat) | Oral (dietary or gavage) | 90 days | Same as sub-acute, plus more extensive histopathology of organs and tissues.[15][16][17] |

| Chronic Toxicity | Rodent (e.g., Rat) | Oral (dietary) | 1 year or longer | Long-term health effects, survival, tumor incidence, comprehensive histopathology.[18][19] |

| Genotoxicity | In vitro / In vivo | N/A | Varies | Bacterial reverse mutation (Ames test), chromosomal aberrations, micronucleus test, unscheduled DNA synthesis.[20][21][22][23][24] |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are generalized protocols that can be adapted for the study of this compound.

In Vitro Metabolism Protocol

Objective: To identify the metabolic pathways of this compound using liver microsomes.

Materials:

-

This compound

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate liver microsomes, phosphate buffer, and this compound at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C in a shaking water bath.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

Visualizing the Experimental Workflow

Caption: Workflow for in vitro metabolism studies of this compound.

Acute Oral Toxicity Protocol (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rodents.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Female rats (or mice) of a single strain

-

Oral gavage needles

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of this compound to one animal at the starting dose level (e.g., 175 mg/kg).

-

Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

-

Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been tested after the first reversal of outcome).

-

Observe all animals for a total of 14 days, recording clinical signs, body weight, and any mortality.

-

Perform a gross necropsy on all animals at the end of the study.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

Objective: To assess the mutagenic potential of this compound.

Materials:

-

This compound

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)

-

S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Prepare different concentrations of this compound.

-

In a test tube, mix the test compound, the bacterial culture, and either buffer or the S9 mix.

-

After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least double the background count.

Analytical Methods for Biological Samples

The detection and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates are crucial for pharmacokinetic and metabolism studies.[25][26][27][28][29]

Sample Preparation

-

Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to a plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).

-

Solid-Phase Extraction (SPE): A more selective method where the analyte of interest is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a different solvent.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to separate this compound and its metabolites from endogenous components in the sample extract.

-

Mass Spectrometry (MS), particularly tandem MS (MS/MS): Provides high sensitivity and selectivity for the detection and structural elucidation of the separated compounds. LC-MS/MS is the gold standard for quantitative bioanalysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable compounds, often after derivatization.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a framework for its metabolic and toxicological evaluation based on established principles and data from analogous compounds. The predicted metabolic pathways highlight the potential for O-dealkylation, hydroxylation, and conjugation, as well as the possible formation of reactive metabolites. The outlined toxicological studies and experimental protocols provide a clear path for the systematic assessment of this compound's safety profile. Further research is imperative to definitively characterize the pharmacokinetics, metabolism, and toxicology of this compound to support its potential development as a therapeutic agent.

References

- 1. homework.study.com [homework.study.com]

- 2. Glucuronidation - Wikipedia [en.wikipedia.org]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotopes as probes for the metabolism of acetanilide in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of N-isopropylacetanilide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sop.washington.edu [sop.washington.edu]

- 11. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucsfhealth.org [ucsfhealth.org]

- 14. Alabama Department of Forensic Sciences [adfs.alabama.gov]

- 15. Sub-chronic oral toxicity screening of quercetin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. Subchronic toxicity evaluation of aloesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Fifty-two week chronic toxicity of enzymatically decomposed rutin in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of quercetin on the genotoxic potential of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Genotoxic Aspects of Psychoactive Substances [mdpi.com]

- 23. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phenacetin acts as a weak genotoxic compound preferentially in the kidney of DNA repair deficient Xpa mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijisrt.com [ijisrt.com]

- 26. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 27. medwinpublisher.org [medwinpublisher.org]

- 28. [PDF] Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology | Semantic Scholar [semanticscholar.org]

- 29. Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística [revista.rbc.org.br]

Structure-Activity Relationship of Butacetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butacetin, or N-(4-(tert-butoxy)phenyl)acetamide, is an analgesic compound belonging to the acetanilide (B955) class of drugs. Its chemical structure is closely related to other well-known analgesics such as phenacetin (B1679774) and its primary active metabolite, paracetamol (acetaminophen). Due to a scarcity of direct research on this compound, this technical guide provides a comprehensive overview of its structure-activity relationship (SAR) by drawing inferences from the extensive research conducted on its structural analogs. The core components of the this compound scaffold, the acetamido group and the p-alkoxy phenyl ring, are critical for its analgesic properties. This guide will delve into the influence of these structural features on the compound's mechanism of action, metabolic fate, and overall efficacy, supported by compiled quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and logical relationships.

Introduction

The acetanilide class of analgesics has a long history in medicinal chemistry, with paracetamol being one of the most widely used over-the-counter pain relievers and fever reducers. This compound, as a p-alkoxy-substituted acetanilide, is an interesting subject for SAR studies to understand how modifications to the alkoxy group influence its pharmacological profile. The primary mechanism of action for acetanilide analgesics is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. Furthermore, the in vivo metabolism of these compounds, particularly their conversion to paracetamol, plays a pivotal role in their analgesic effect.

This guide will explore the SAR of this compound by examining:

-

The essential structural motifs required for analgesic activity.

-

The influence of the p-alkoxy substituent on potency and metabolic stability.

-

The relationship between chemical structure and the mechanism of action.

Core Structural Features and Their Significance

The analgesic activity of this compound and its analogs is intrinsically linked to two key structural components: the acetamido group and the substituted phenyl ring .

-

Acetamido Group (-NHCOCH3): This functional group is essential for the analgesic activity of the acetanilide class. It is believed to be involved in the binding of the molecule to the active site of the COX enzymes.

-

p-Alkoxy Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring significantly modulates the compound's properties. In this compound, this is a tert-butoxy (B1229062) group. This substituent influences the drug's lipophilicity, metabolic pathway, and overall potency.

The general structure-activity relationships for this class of compounds suggest that:

-

The amide nitrogen is crucial for activity.

-

The aromatic ring is a necessary scaffold.

-

Substitution at the para-position of the phenyl ring is optimal for analgesic activity.

Data Presentation: Quantitative Analysis of Analog Activity

Due to the limited availability of direct quantitative data for this compound, this section presents compiled data for a series of p-alkoxyacetanilide analogs to infer the SAR. The data includes in vivo analgesic activity (ED50) and in vitro cyclooxygenase (COX) inhibition (IC50).

| Compound | R-Group (p-alkoxy) | Analgesic Activity (ED50, mg/kg, oral in rodents) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Reference(s) |

| This compound | -C(CH3)3 | Data not available | Data not available | Data not available | - |

| Phenacetin | -CH2CH3 | 107 - 114 | >100 | >100 | [1] |

| Paracetamol | -H | ~150 | >100 | >100 | [1] |

| p-Methoxyacetanilide | -CH3 | Data not available | Data not available | Data not available | - |

| p-Propoxyacetanilide | -CH2CH2CH3 | Data not available | Data not available | Data not available | - |

Note: The analgesic activity of phenacetin and paracetamol can vary depending on the specific animal model and pain stimulus used.[1] The weak in vitro COX inhibition of phenacetin and paracetamol suggests that their primary mechanism of analgesia may involve central nervous system pathways or that their metabolites are more active inhibitors.

Experimental Protocols

The evaluation of the analgesic and anti-inflammatory properties of this compound and its analogs involves a combination of in vivo and in vitro assays.

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This protocol is a standard method for screening analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure:

-

The test compounds (including this compound, analogs, and a vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.) to different groups of mice.

-

After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), a 0.6% solution of acetic acid in saline is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

Assay buffer (e.g., Tris-HCl).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

A method for detecting prostaglandin (B15479496) production (e.g., an Enzyme Immunoassay (EIA) kit for PGE2).

-

-

Procedure:

-

The COX-1 or COX-2 enzyme, heme, and assay buffer are added to the wells of a 96-well plate.

-

Various concentrations of the test compound or vehicle are added to the wells and incubated for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The plate is incubated at 37°C for a specific time (e.g., 10 minutes).

-

The reaction is stopped, and the amount of PGE2 produced is quantified using an EIA kit.

-

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic conversion of this compound to its active metabolite, Paracetamol.

Logical Relationship of p-Alkoxy Group to Activity and Toxicity

Caption: Inferred relationship between the p-alkoxy substituent and key pharmacological parameters.

Experimental Workflow for SAR Study

Caption: A typical experimental workflow for a structure-activity relationship study.

Discussion and Future Directions

The structure-activity relationship of this compound, largely inferred from its analogs, highlights the critical role of the acetamido group and the p-alkoxy substituent. The tert-butoxy group of this compound, being bulkier than the ethoxy group of phenacetin, is expected to influence its pharmacokinetic profile, including its rate of metabolism. A slower rate of O-dealkylation to paracetamol could potentially lead to a different duration of action or a modified toxicity profile compared to phenacetin.

Future research should focus on the direct synthesis and biological evaluation of this compound and a homologous series of p-alkoxyacetanilides. This would provide the much-needed quantitative data to establish a definitive SAR. Such studies should include:

-

In vitro COX-1 and COX-2 inhibition assays to determine the intrinsic inhibitory activity of the parent compounds.

-

Metabolic stability studies in liver microsomes to quantify the rate of conversion to paracetamol.

-

In vivo analgesic and anti-inflammatory models to correlate the in vitro and metabolic data with the overall pharmacological effect.

-

Toxicology studies to assess the potential for hepatotoxicity and nephrotoxicity, which have been concerns with other acetanilide analgesics.

By systematically varying the size and nature of the p-alkoxy group, a clearer understanding of its impact on the therapeutic index of this class of compounds can be achieved. This knowledge will be invaluable for the rational design of safer and more effective acetanilide-based analgesics.

References

Butacetin and its Relation to Aniline Analgesics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Butacetin (4'-tert-butoxyacetanilide), a derivative of the aniline (B41778) analgesic class of drugs. It explores its chemical characteristics, synthesis, and putative mechanism of action within the historical and toxicological context of related compounds such as acetanilide (B955) and phenacetin (B1679774). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scientific principles, experimental evaluation methodologies, and the toxicological considerations that have defined this class of analgesics. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on aniline analgesics to provide a robust framework for its evaluation.

Introduction to Aniline Analgesics

The aniline analgesics were among the first synthetic non-opioid drugs developed in the late 19th century, representing a significant milestone in pain and fever management.[1][2] Derived from aniline, a fundamental aromatic amine, these compounds offered an alternative to opioids.[3] Acetanilide, introduced in 1886, was the first of this class, followed by the less toxic phenacetin in 1887.[1][4] These early analgesics gained widespread use but were later withdrawn due to significant toxicities, including methemoglobinemia, nephrotoxicity, and carcinogenicity.[1][5][6] The understanding of their metabolism was a critical breakthrough, revealing that both acetanilide and phenacetin are prodrugs of the active metabolite, paracetamol (acetaminophen).[7] Their toxicity is primarily attributed to alternative metabolic pathways that produce reactive and harmful byproducts.[5][7] this compound, as a structural analog, is presumed to share this metabolic fate, though specific data is scarce.

This compound: Chemical Properties and Synthesis

This compound, also known as 4'-tert-butoxyacetanilide, is a derivative of acetanilide characterized by a tert-butoxy (B1229062) group at the para position of the aniline ring.

Chemical Data

| Property | Value | Source |

| IUPAC Name | N-(4-(tert-butoxy)phenyl)acetamide | ChemSpider |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |

| Molecular Weight | 207.27 g/mol | PubChem |

| CAS Number | 2109-73-1 | PubChem |

| Synonyms | 4'-tert-Butoxyacetanilide, Tromal, BW 63-90 | PubChem |

Synthesis of this compound

A common synthetic route to this compound involves the acetylation of p-tert-butoxyaniline. The p-tert-butoxyaniline precursor can be synthesized from p-fluoronitrobenzene through nucleophilic aromatic substitution with potassium tert-butoxide, followed by reduction of the nitro group.

-

Step 1: Synthesis of p-tert-butoxyaniline: A general method involves the reaction of a substituted aryl halide with an alkoxide. For instance, 1-tert-butoxy-4-chlorobenzene can be reacted with ammonium (B1175870) hydroxide (B78521) in the presence of a copper iodide catalyst and a suitable ligand in a solvent like DMSO at elevated temperatures to yield 4-(tert-butoxy)aniline.

-

Step 2: Acetylation of p-tert-butoxyaniline: The resulting p-tert-butoxyaniline is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or a suitable solvent to yield this compound.

Pharmacological Profile and Mechanism of Action

Presumed Mechanism of Action

The analgesic and antipyretic effects of aniline derivatives are primarily mediated by their active metabolite, paracetamol.[7] Paracetamol is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever. It is hypothesized that this compound, following oral administration, undergoes hepatic metabolism to release paracetamol, which then exerts its therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. Median lethal dose - Wikipedia [en.wikipedia.org]

- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 7. Metabolism Studies In Vitro and In Vivo [ouci.dntb.gov.ua]

- 8. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Butacetin Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract